N-Acetyl-D-galactosamine 6-phosphate
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Overview
Description
N-Acetyl-D-galactosamine 6-phosphate is a galactosamine phosphate that is N-acetyl-D-galactosamine substituted at position 1 by a monophosphate group . It plays a significant role in galactose metabolism and the phosphotransferase system (PTS) . This compound is involved in various biochemical pathways and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-galactosamine involves several steps. One method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation from the glycosaminoglycan pentaacetate to produce N-acetyl-D-galactosamine . The reaction system contains D-galactosamine hydrochloride, solvent, acylating agent (acetic anhydride), and acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .
Industrial Production Methods
Industrial production methods for N-Acetyl-D-galactosamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine 6-phosphate undergoes various chemical reactions, including hydrolysis and deacetylation. It can be hydrolyzed by NagA, an enzyme involved in the metabolism of amino sugars .
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and specific enzymes like NagA for deacetylation . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives of this compound, which are essential intermediates in various metabolic pathways .
Scientific Research Applications
N-Acetyl-D-galactosamine 6-phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-D-galactosamine 6-phosphate involves its role as a substrate in enzymatic reactions. It is hydrolyzed by NagA, leading to the formation of deacetylated products that participate in metabolic pathways . The molecular targets include enzymes involved in amino sugar metabolism, such as N-acetyl-D-glucosamine-phosphate deacetylase .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine 6-phosphate: An intracellular form of N-Acetyl-D-glucosamine used to identify and characterize N-acetyl-D-glucosamine-phosphate deacetylase(s).
N-Acetyl-D-chondrosamine 6-phosphate: A similar compound with comparable biochemical properties.
Uniqueness
N-Acetyl-D-galactosamine 6-phosphate is unique due to its specific role in galactose metabolism and the phosphotransferase system (PTS) . Its ability to inhibit the haemagglutinating activity of Alectin II further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H16NO9P |
---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
BRGMHAYQAZFZDJ-KEWYIRBNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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